2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(2,4-dimethoxyphenyl)acetamide
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold widely explored in medicinal chemistry due to its structural resemblance to purine bases, enabling interactions with enzymes and receptors involved in nucleotide metabolism. The molecule features:
- A tert-butyl group at the 1-position of the pyrazolo[3,4-d]pyrimidine core, which enhances steric bulk and metabolic stability .
- A 4-oxo group on the pyrimidine ring, a common pharmacophore in kinase inhibitors.
Synthetic routes for related pyrazolo[3,4-d]pyrimidines often involve cyclization of cyanoacetate intermediates with hydrazine hydrate under acidic conditions, as seen in , yielding moderate to high purity products (e.g., 62% yield for a tert-butyl-substituted analog) .
Properties
IUPAC Name |
2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(2,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O4/c1-19(2,3)24-17-13(9-21-24)18(26)23(11-20-17)10-16(25)22-14-7-6-12(27-4)8-15(14)28-5/h6-9,11H,10H2,1-5H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMDDNJOBDBZGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CC(=O)NC3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(2,4-dimethoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a pyrazole derivative with a pyrimidine precursor under specific reaction conditions. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and prolonged reaction times to ensure complete cyclization and formation of the desired product .
Industrial production methods for this compound may involve optimization of the reaction conditions to improve yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and high-throughput screening to identify the most efficient synthetic route .
Chemical Reactions Analysis
2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(2,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Scientific Research Applications
Structural Characteristics
- Molecular Formula : C15H18N6O3
- Molecular Weight : 330.348 g/mol
- Key Functional Groups : Pyrazolo[3,4-d]pyrimidine core, tert-butyl group, and dimethoxyphenyl acetamide moiety.
Anticancer Properties
Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer activity. The compound has been shown to inhibit the proliferation of various cancer cell lines:
- Mechanism of Action : The mechanism primarily involves the inhibition of specific kinases that regulate cell cycle progression and apoptosis. For instance, studies have reported IC50 values ranging from 1.74 µM to 22.54 µM against breast (MCF-7), lung (A549), and liver (HepG2) cancer cells .
Antiviral Activity
The antiviral potential of pyrazolo[3,4-d]pyrimidine derivatives has also been explored. For example:
- Activity Against Viruses : Compounds with similar structures have shown effectiveness against herpes simplex virus (HSV) and other viral pathogens. In vitro studies indicated that certain derivatives could prevent HSV replication with low cytotoxicity .
Antimicrobial Effects
The compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria:
- Inhibition Studies : Research indicates that compounds in this class can effectively inhibit bacterial growth, making them candidates for further development in treating infections that complicate cancer therapies .
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial effects, this compound has been investigated for anti-inflammatory properties:
- COX Inhibition : Some derivatives have shown promising results in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. For example, IC50 values for certain derivatives were reported at levels comparable to standard anti-inflammatory drugs like celecoxib .
Synthetic Pathways
The synthesis of 2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(2,4-dimethoxyphenyl)acetamide typically involves multi-step organic reactions:
- Formation of Pyrazolo[3,4-d]pyrimidine Core : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of Tert-butyl Group : Alkylation reactions using tert-butyl halides are common.
- Acetylation : The acetamidophenyl moiety is introduced via acylation reactions.
Optimizing these synthetic routes is crucial for enhancing yield and purity in laboratory and industrial settings.
Similar Compounds
| Compound Name | Structure | Key Activities |
|---|---|---|
| Methyl 4-(2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamido)benzoate | Structure | Anticancer and antimicrobial |
| Other Pyrazolo Derivatives | Varies | Diverse biological activities |
Uniqueness
The specific combination of functional groups in this compound distinguishes it from other pyrazolo derivatives by conferring unique pharmacological properties.
Mechanism of Action
The mechanism of action of 2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of these targets, inhibiting their activity and disrupting cellular signaling pathways. This can lead to the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The table below compares the target compound with structurally similar pyrazolo[3,4-d]pyrimidine derivatives:
Biological Activity
The compound 2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(2,4-dimethoxyphenyl)acetamide , with the CAS number 899995-28-9 , belongs to a class of pyrazolo[3,4-d]pyrimidine derivatives known for their diverse biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 371.4 g/mol . The structure includes a pyrazolo[3,4-d]pyrimidine core that is significant for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 899995-28-9 |
| Molecular Formula | C18H21N5O4 |
| Molecular Weight | 371.4 g/mol |
Synthesis
The synthesis of this compound typically involves multiple steps starting from simpler precursors. The pyrazolo[3,4-d]pyrimidine core is synthesized through cyclization reactions under acidic or basic conditions. Subsequent reactions introduce the tert-butyl and dimethoxyphenyl groups through alkylation and acylation methods.
Anticancer Properties
Research has indicated that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer activity . The following points summarize key findings:
- In vitro Studies : The compound has shown antiproliferative effects against various cancer cell lines including breast (MDA-MB-231) and liver (HepG2) cancer cells. These effects are often attributed to mechanisms such as inhibition of topoisomerase activity and disruption of DNA replication processes .
- In vivo Efficacy : Animal model studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines can effectively reduce tumor growth in xenograft models .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against several bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory potential of this compound. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators, which could be beneficial in treating conditions characterized by chronic inflammation .
The biological activity of this compound can be attributed to its ability to bind specific molecular targets:
- Enzyme Inhibition : The compound interacts with various enzymes involved in cancer progression and inflammation.
- Cell Signaling Modulation : It may affect signaling pathways related to cell proliferation and apoptosis.
Case Studies
Recent studies have focused on the therapeutic applications of this compound:
- Breast Cancer Study : A study reported that treatment with this compound resulted in a significant decrease in tumor size and increased apoptosis markers in MDA-MB-231 xenografts .
- Bacterial Infection Model : In a mouse model infected with pathogenic bacteria, administration of the compound led to reduced bacterial load and improved survival rates compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
